

# Establishing the Lower Limit of Quantification (LLOQ) for Upadacitinib: A Comparative Guide

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## Compound of Interest

Compound Name: Upadacitinib-15N,d2

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This guide provides a comparative overview of analytical methods for determining the lower limit of quantification (LLOQ) of Upadacitinib in biological matrices. The focus is on methods utilizing the stable isotope-labeled internal standard Upadacitinib-<sup>15</sup>N,d<sub>2</sub>, alongside other reported analytical approaches. The data and protocols presented are collated from published research to aid in the selection and development of bioanalytical assays for Upadacitinib.

## Quantitative Data Summary

The following table summarizes the LLOQ values achieved by various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Upadacitinib.

Internal Standard	Analyte	LLOQ (ng/mL)	Matrix	Linearity Range (ng/mL)
Upadacitinib- <sup>15</sup> N, <sub>d</sub> <sub>2</sub>	Upadacitinib	0.5	Human Plasma	0.5 - 200
Fedratinib	Upadacitinib	1	Beagle Dog Plasma	1 - 500[1][2][3]
Pexidartinib	Upadacitinib	0.15	Human Plasma	0.15 - 150[4][5]
Tofacitinib	Upadacitinib	0.1	Rat Plasma	0.1 - 200
Methotrexate	Upadacitinib	1.03	Rat Plasma	10.0 - 500.0
Filgotinib	Upadacitinib	10	Plasma	12.5 - 100

## Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, focusing on the determination of the LLOQ for Upadacitinib.

### Method 1: Quantification of Upadacitinib using Upadacitinib-<sup>15</sup>N,<sub>d</sub><sub>2</sub> as an Internal Standard

This method is distinguished by its use of a stable isotope-labeled internal standard, which is the gold standard in quantitative mass spectrometry for minimizing analytical variability.

- Sample Preparation:
  - Plasma samples were prepared using a protein precipitation method.
  - Acetonitrile was used as the precipitation solvent.
- Chromatography:
  - Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm).
  - Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65, v/v).

- Flow Rate: 0.40 mL/min.
- Mass Spectrometry:
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - The specific mass transitions ( $m/z$ ) for Upadacitinib and Upadacitinib- $^{15}\text{N}_2$  were not detailed in the provided abstract but would be selected based on the parent and most stable product ions.
- Validation:
  - The method was validated with a calibration range of 0.5-200 ng/mL.
  - Inter- and intra-day precision were reported to be less than 15%, with accuracies ranging from -9.48% to 8.27%.
  - No significant matrix effect was observed.

## Method 2: Quantification of Upadacitinib using Fedratinib as an Internal Standard

This approach utilizes a different kinase inhibitor, Fedratinib, as the internal standard.

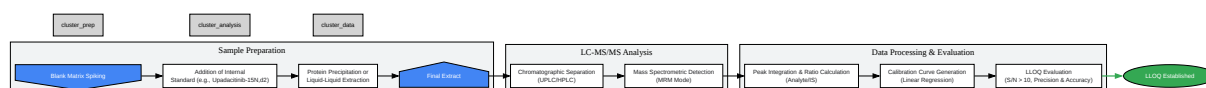
- Sample Preparation:
  - Liquid-liquid extraction was performed on beagle dog plasma samples under alkaline conditions using ethyl acetate.
  - The organic layer was evaporated, and the residue was reconstituted in the mobile phase.
- Chromatography:
  - Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7  $\mu\text{m}$ ).
  - Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
  - Flow Rate: 0.40 mL/min.

- Mass Spectrometry:
  - Ionization Mode: Positive ion mode.
  - MRM Transitions:
    - Upadacitinib:  $m/z$  447.00  $\rightarrow$  361.94.
    - Fedratinib (IS):  $m/z$  529.82  $\rightarrow$  141.01.
- Validation:
  - The method demonstrated good linearity in the concentration range of 1–500 ng/mL.
  - The LLOQ was established at 1 ng/mL.
  - Intra- and inter-day precision (RSD) was less than 10.03%, and accuracy (RE) ranged from -3.79% to 2.58%.

## Visualizations

### Experimental Workflow for LLOQ Determination

The following diagram illustrates a typical workflow for establishing the Lower Limit of Quantification for an analyte like Upadacitinib in a biological matrix using LC-MS/MS.



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Caption: Workflow for LLOQ determination of Upadacitinib.

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